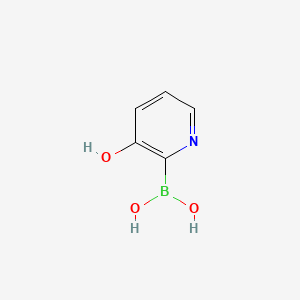

(3-Hydroxypyridin-2-yl)boronsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

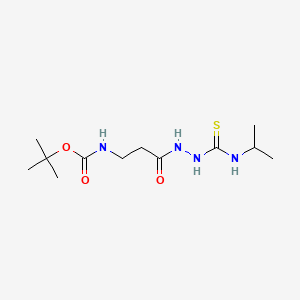

“(3-Hydroxypyridin-2-yl)boronic acid” is a heterocyclic building block . It has been used in the synthesis of non-nucleoside inhibitors of hepatitis C virus (HCV) RNA-dependent RNA polymerase nonstructural protein 5B (NS5B) . It has also been used in the synthesis of mammalian target of rapamycin (mTOR) inhibitors .

Synthesis Analysis

The synthesis of “(3-Hydroxypyridin-2-yl)boronic acid” involves several steps. One method involves a regioselective halogen–metal exchange using n-butyllithium and subsequent quenching with triisopropylborate starting from appropriate dihalopyridines . Another method involves catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular structure of “(3-Hydroxypyridin-2-yl)boronic acid” is represented by the formula CHBNO . The average mass is 138.917 Da and the monoisotopic mass is 139.044067 Da .Chemical Reactions Analysis

“(3-Hydroxypyridin-2-yl)boronic acid” is involved in several chemical reactions. It is used as a reagent for phosphine-free Suzuki-Miyaura cross-coupling reactions . It also participates in regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .Physical and Chemical Properties Analysis

The physical and chemical properties of “(3-Hydroxypyridin-2-yl)boronic acid” include a density of 1.4±0.1 g/cm^3 . The boiling point is 500.8±60.0 °C at 760 mmHg . The vapour pressure is 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 81.0±3.0 kJ/mol . The flash point is 256.7±32.9 °C .Wissenschaftliche Forschungsanwendungen

Katalyse in Kreuzkupplungsreaktionen

(3-Hydroxypyridin-2-yl)boronsäure wird in der Katalyse eingesetzt, insbesondere in Suzuki-Miyaura-Kreuzkupplungsreaktionen. Diese Anwendung ist bedeutsam, da die Reaktion die Bildung von Kohlenstoff-Kohlenstoff-Bindungen unter milden und funktionsgruppenverträglichen Bedingungen ermöglicht, was für die Synthese komplexer organischer Moleküle unerlässlich ist .

Arzneimittelsynthese

Die Verbindung spielt eine Rolle bei der Arzneimittelsynthese, wobei ihre Eigenschaften zur Herstellung neuer Medikamente genutzt werden. Ihre Reaktivität mit verschiedenen organischen Substraten macht sie zu einem wertvollen Werkzeug in der pharmazeutischen Chemie.

Materialwissenschaften

In den Materialwissenschaften trägt this compound zur Entwicklung neuer Materialien bei, möglicherweise aufgrund ihrer Wechselwirkung mit Polymeren oder optoelektronischen Materialien, die ihre Eigenschaften oder Funktionalität verbessern .

Sensoranwendungen

Boronsäuren, einschließlich this compound, werden in Sensoranwendungen eingesetzt, da sie mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanid-Anionen interagieren. Dies führt zu ihrem Nutzen sowohl in homogenen Assays als auch in heterogenen Detektionssystemen .

5. Tandem-Palladium-katalysierte intramolekulare Aminocarbonylisierung und Annulation Diese Verbindung ist an komplexen Reaktionsfolgen beteiligt, wie z. B. Tandem-Palladium-katalysierte intramolekulare Aminocarbonylisierung und Annulation, die fortschrittliche Synthesetechniken sind, die zum Aufbau komplexer organischer Strukturen eingesetzt werden .

N-Arylierung unter Verwendung eines Kupferacetylacetonat-Katalysators

this compound wird auch in N-Arylierungsreaktionen verwendet, die durch Kupferacetylacetonat-Katalysatoren ermöglicht werden. Diese Art von Reaktion ist entscheidend für die Bildung von Kohlenstoff-Stickstoff-Bindungen, die in vielen organischen Verbindungen grundlegend sind .

Safety and Hazards

Zukünftige Richtungen

The future directions of “(3-Hydroxypyridin-2-yl)boronic acid” could involve further exploration of its potential applications in organic synthesis . Its use in the synthesis of non-nucleoside inhibitors of HCV RNA-dependent RNA polymerase NS5B and mTOR inhibitors suggests potential applications in the development of new therapeutic agents .

Wirkmechanismus

Target of Action

The primary target of (3-Hydroxypyridin-2-yl)boronic acid is the palladium (Pd) catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers a formally nucleophilic organic group to the palladium catalyst . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The primary biochemical pathway affected by (3-Hydroxypyridin-2-yl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared , which may influence its bioavailability.

Result of Action

The molecular effect of (3-Hydroxypyridin-2-yl)boronic acid’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of various organic compounds . On a cellular level, the effects would depend on the specific compounds synthesized using this reaction.

Action Environment

The action of (3-Hydroxypyridin-2-yl)boronic acid can be influenced by various environmental factors. For instance, the yield and regioselectivity of the iridium- and rhodium-catalyzed C-H bond borylation reactions, which are used in the synthesis of pyridinylboronic acids, can be affected by the choice of ligands . Additionally, the compound should be stored under -20°C in an inert atmosphere for stability .

Eigenschaften

IUPAC Name |

(3-hydroxypyridin-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BNO3/c8-4-2-1-3-7-5(4)6(9)10/h1-3,8-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVZVHMGMYUHQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=N1)O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694446 |

Source

|

| Record name | (3-Hydroxypyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245942-28-2 |

Source

|

| Record name | (3-Hydroxypyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B567006.png)

![Tert-butyl 4-[(diaminomethylideneamino)methyl]piperidine-1-carboxylate;hydrochloride](/img/structure/B567011.png)